N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
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Overview
Description
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is a heterocyclic organic compound with the molecular formula C₆H₁₅NO₄ and a molecular weight of 165.1876 g/mol . This compound is known for its unique chemical structure, which includes both an ammonium group and a hydroxyacetate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate typically involves the reaction of N,N-dimethylethanolamine with glycolic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction can be represented as follows:
N,N-Dimethylethanolamine+Glycolic Acid→N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ammonium compounds .
Scientific Research Applications
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biochemical effects, including enzyme inhibition or activation and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate include:
- N,N-Dimethylethanolamine
- N,N-Diethylethanolamine
- N,N-Dimethyl(2-hydroxyethyl)ammonium chloride
Uniqueness
This compound is unique due to its dual functional groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-(dimethylamino)ethanol;2-hydroxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.C2H4O3/c1-5(2)3-4-6;3-1-2(4)5/h6H,3-4H2,1-2H3;3H,1H2,(H,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTVJRFQLBDRMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCO.C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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